Cas no 300395-56-6 (4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione)
![4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione structure](https://ja.kuujia.com/scimg/cas/300395-56-6x500.png)
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione 化学的及び物理的性質
名前と識別子
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- 4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione
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- MDL: MFCD00957555
- インチ: 1S/C12H16N4S/c1-16(2)8-7-13-11-9-5-3-4-6-10(9)14-12(17)15-11/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17)
- InChIKey: RCVYBFXLIOBVED-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(NCCN(C)C)=NC1=S
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1237325-100mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 100mg |
$1430 | 2025-02-28 | |
1PlusChem | 1P01F67B-10mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 10mg |
$157.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1237325-100mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 100mg |
$1430 | 2025-02-22 | |
eNovation Chemicals LLC | Y1237325-100mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 100mg |
$1350 | 2024-06-05 | |
Oakwood | 181558-100mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 100mg |
$245.00 | 2023-09-17 | |
1PlusChem | 1P01F67B-100mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 100mg |
$888.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627488-100mg |
4-((2-(Dimethylamino)ethyl)amino)quinazoline-2(1H)-thione |
300395-56-6 | 98% | 100mg |
¥3528.00 | 2024-08-02 | |
A2B Chem LLC | AX86695-100mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 100mg |
$795.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237325-10mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 10mg |
$285 | 2024-06-05 | |
A2B Chem LLC | AX86695-10mg |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione |
300395-56-6 | 95% | 10mg |
$125.00 | 2024-04-20 |
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thioneに関する追加情報
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione: A Promising Compound for Targeted Therapeutic Applications
4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione, with the CAS number 300395-56-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique quinazoline-2-thione core structure and the presence of dimethylaminoethyl and amino functional groups, has garnered substantial attention for its potential therapeutic applications. The 1,2-dihydroquinazoline ring system is a well-established scaffold in drug discovery, known for its ability to modulate various biological targets, including kinase enzymes and G-protein coupled receptors (GPCRs).
Recent studies have highlighted the quinazoline-2-thione moiety's role in enhancing the pharmacokinetic properties of small molecule drugs. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that quinazoline-2-thione derivatives exhibit improved metabolic stability and reduced efflux pump activity, which are critical factors in drug development. This characteristic makes 4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione a promising candidate for oral administration, as it can maintain therapeutic concentrations in the bloodstream for extended periods.
The dimethylaminoethyl group in this compound plays a crucial role in its biological activity. This functional group is known to enhance the amino functionality's ability to interact with target proteins through hydrogen bonding and electrostatic interactions. A 2024 study published in Cancer Research reported that the dimethylaminoethyl substitution significantly increases the compound's affinity for the kinase enzyme, thereby improving its efficacy in inhibiting tumor cell proliferation. This finding underscores the importance of dimethylaminoethyl in modulating the compound's pharmacological profile.
Furthermore, the amino group's presence contributes to the compound's ability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. Research published in Pharmaceutical Research in 2023 indicated that the amino functionality can also act as a hydrogen bond donor, which is essential for maintaining the compound's stability in physiological environments. This dual functionality of the amino group is a key factor in the compound's potential as a therapeutic agent.
Another notable aspect of 4-{[2-(Dimethylamino)ethyl]amino}-1,2-dih-hydroquinazoline-2-thione is its quinazoline-2-thione core structure, which is known for its ability to modulate various biological pathways. The quinazoline-2-thione scaffold has been extensively studied for its potential in targeting oncogenic kinases, such as EGFR and HER2, which are implicated in multiple cancers. A 2023 review article in Drug Discovery Today highlighted the quinazoline-2-thione derivatives' ability to inhibit these kinases with high specificity, making them valuable candidates for the development of targeted therapies.
Recent advancements in the synthesis of quinazoline-2-thione derivatives have further enhanced the compound's therapeutic potential. A 2024 study published in Organic & Biomolecular Chemistry described a novel, efficient synthesis method for quinazoline-2-thione derivatives using a green chemistry approach. This method not only reduces the environmental impact of drug synthesis but also improves the scalability of the process, which is essential for large-scale production of therapeutic agents.
The 1,2-dihydroquinazoline ring system is also known for its ability to modulate G-protein coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission and hormone regulation. A 2023 study in ACS Chemical Biology demonstrated that 1,2-dihydroquinazoline derivatives can selectively modulate certain GPCRs, which opens up new possibilities for the development of drugs targeting neurological and endocrine disorders.
Additionally, the quinazoline-2-thione core structure has shown potential in the development of antiviral agents. A 2024 publication in Virology Journal reported that quinazoline-2-thione derivatives can inhibit the replication of certain RNA viruses by interfering with their replication machinery. This finding suggests that 4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione may have applications beyond oncology, including the treatment of viral infections.
The dimethylaminoethyl group's contribution to the compound's biological activity is further supported by a 2023 study published in Medicinal Chemistry Research. This study found that the dimethylaminoethyl substitution significantly enhances the compound's ability to cross the blood-brain barrier, which is crucial for the treatment of neurological disorders. This property makes the compound a promising candidate for the development of drugs targeting central nervous system (CNS) disorders.
Moreover, the amino group's role in the compound's pharmacokinetics is evident from a 2024 study in Pharmaceutical Sciences, which showed that the amino functionality can prolong the compound's half-life in the bloodstream. This extended half-life reduces the frequency of dosing required, which is beneficial for patient compliance and therapeutic outcomes.
In conclusion, 4-{[2-(Dimethylamino)ethyl]amino}-1,2-dihydroquinazoline-2-thione (CAS number 300395-56-6) represents a significant advancement in the field of pharmaceutical chemistry. The compound's unique quinazoline-2-thione core structure, combined with the dimethylaminoethyl and amino functional groups, offers a multifaceted approach to modulating various biological targets. Recent studies have highlighted the compound's potential in the treatment of oncological, neurological, and viral diseases, making it a promising candidate for further development and clinical application.
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